molecular formula C6H12F2N2 B12841054 (2R,5S)-2,5-Bis(fluoromethyl)piperazine

(2R,5S)-2,5-Bis(fluoromethyl)piperazine

Cat. No.: B12841054
M. Wt: 150.17 g/mol
InChI Key: JVWWKEIJGAUQOQ-OLQVQODUSA-N
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Description

(2R,5S)-2,5-Bis(fluoromethyl)piperazine is a chiral piperazine derivative of high interest in medicinal chemistry and drug discovery. This compound serves as a versatile and valuable synthetic building block, particularly for constructing more complex molecules in pharmaceutical research. The piperazine ring is a privileged scaffold in drug design, frequently found in compounds targeting the central nervous system, as anticancer agents, and in treatments for a wide range of other diseases due to its favorable physicochemical properties and ability to improve solubility . The specific stereochemistry ((2R,5S)) of this reagent makes it a critical precursor for developing enantiomerically pure compounds, which is essential for creating selective drugs with optimized efficacy and safety profiles. The fluoromethyl groups introduce distinct electronic and metabolic characteristics, potentially enhancing a molecule's lipophilicity, membrane permeability, and metabolic stability. While the precise mechanism of action for this specific compound is dependent on the final target molecule, piperazine derivatives are known to act through various mechanisms, including as key components of kinase inhibitors, receptor modulators, and enzyme antagonists . This product is intended for research applications such as the synthesis of novel active pharmaceutical ingredients (APIs), structure-activity relationship (SAR) studies, and as a chiral intermediate in process chemistry. It is supplied as a high-purity compound for laboratory use. This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

Molecular Formula

C6H12F2N2

Molecular Weight

150.17 g/mol

IUPAC Name

(2S,5R)-2,5-bis(fluoromethyl)piperazine

InChI

InChI=1S/C6H12F2N2/c7-1-5-3-10-6(2-8)4-9-5/h5-6,9-10H,1-4H2/t5-,6+

InChI Key

JVWWKEIJGAUQOQ-OLQVQODUSA-N

Isomeric SMILES

C1[C@@H](NC[C@H](N1)CF)CF

Canonical SMILES

C1C(NCC(N1)CF)CF

Origin of Product

United States
Foundational & Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Safety Data Sheet (SDS) Protocols for (2R,5S)-2,5-bis(fluoromethyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide

Introduction: The Strategic Role of Fluorinated Piperazines

In modern drug discovery, the piperazine scaffold is a ubiquitous pharmacophore used to modulate physicochemical properties, improve aqueous solubility, and optimize target binding. However, unsubstituted piperazines often suffer from rapid oxidative metabolism and basicity-driven liabilities (e.g., hERG channel inhibition).

The introduction of fluoromethyl groups at the 2- and 5-positions—specifically the trans-isomer (2R,5S)-2,5-bis(fluoromethyl)piperazine —represents a sophisticated structural intervention[1]. The strong electron-withdrawing inductive effect of the fluorine atoms lowers the pKa of the adjacent secondary amines. This precise stereochemical configuration not only enhances metabolic stability but also dictates the spatial orientation of the molecule, requiring stringent analytical and safety protocols during synthesis and handling[2].

Chemical Identity & Physicochemical Data

The accurate identification of stereoisomers is critical in regulatory compliance and patent filings. The trans-isomer (2R,5S) is assigned a distinct CAS Registry Number from its cis-counterpart (CAS 774148-59-3)[3].

Table 1: Core Registry and Physicochemical Properties
PropertyValue / DescriptionCausality / Significance
Chemical Name (2R,5S)-2,5-bis(fluoromethyl)piperazineIUPAC designation specifying the trans-stereochemistry.
CAS Registry Number 790625-04-6[3][4]Uniquely identifies the trans-(9CI) isomer in regulatory databases.
Molecular Formula C6H12F2N2Determines the exact monoisotopic mass for high-resolution MS.
Molecular Weight 150.17 g/mol Low molecular weight ideal for fragment-based drug design.
Stereochemistry trans (2R, 5S)Dictates the equatorial/axial preference of the fluoromethyl groups, impacting receptor binding pockets.
Physical State Liquid / Low-melting solidFluorination reduces intermolecular hydrogen bonding compared to the des-fluoro analog.

Safety Data Sheet (SDS) & Hazard Mitigation

Handling (2R,5S)-2,5-bis(fluoromethyl)piperazine requires a nuanced understanding of both amine and organofluorine chemistry. While the C-F bond is thermodynamically stable, the secondary amines are highly reactive and pose significant occupational hazards[5].

GHS Hazard Classifications

Based on the structural alerts of fluorinated piperazines[5][6], the following GHS classifications must be strictly observed:

  • H302 (Acute Toxicity, Oral): Harmful if swallowed.

  • H315 (Skin Corrosion/Irritation): Causes skin irritation due to the alkaline nature of the unprotonated piperazine nitrogens.

  • H318 (Serious Eye Damage): Causes serious eye damage. Amines rapidly penetrate the corneal epithelium.

  • H410 (Aquatic Toxicity): Very toxic to aquatic life with long-lasting effects[2].

Self-Validating Protocol: Halogenated Waste Segregation

The Causality: A common laboratory error is disposing of fluorinated amines in standard "Aqueous Basic" or "Non-Halogenated Organic" waste streams. Even if dissolved in a non-halogenated solvent (e.g., methanol), the presence of the covalent C-F bonds classifies the entire mixture as Halogenated Waste [5]. The Validation: Incineration of non-segregated fluorinated compounds at standard temperatures fails to break the C-F bond completely, leading to the atmospheric release of toxic hydrofluoric acid (HF) gas. By strictly routing this compound to high-temperature halogenated incineration facilities, the laboratory creates a self-validating closed-loop safety system.

SDSProtocol Hazard Exposure to (2R,5S)-Isomer Skin Skin/Eye Contact (Alkaline Amine) Hazard->Skin Spill Bench Spill (Liquid/Solid) Hazard->Spill Wash Rinse with Water (Min. 15 mins) Skin->Wash Neutralize Absorb & Neutralize (Weak Acid/Sand) Spill->Neutralize Medical Seek Medical Attention Wash->Medical Waste Halogenated Waste Incineration Neutralize->Waste Prevent HF release Medical->Waste Contaminated PPE

Diagram 1: SDS Hazard Mitigation and Halogenated Waste Routing Pathway.

Experimental Workflows & Methodologies

To ensure scientific integrity, researchers must verify that the batch of CAS 790625-04-6 they receive or synthesize is the correct (2R,5S) trans-isomer, free from the (2S,5S) cis-isomer.

Protocol: Diastereomeric Purity Validation via LC-MS and 19F-NMR

Rationale (Causality): Standard 1H-NMR is often insufficient to distinguish between piperazine diastereomers due to overlapping multiplet signals from the ring protons. However, the 19F nucleus is 100% naturally abundant, highly sensitive to its electronic environment, and covers a broad chemical shift range. The trans-isomer will exhibit a distinctly different 19F chemical shift and 19F-1H scalar coupling profile compared to the cis-isomer, providing absolute stereochemical proof.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of (2R,5S)-2,5-bis(fluoromethyl)piperazine in 0.6 mL of Deuterated Chloroform (CDCl3). Note: Ensure the solvent is stored over silver foil to prevent acidic degradation of the amine.

  • 19F-NMR Acquisition: Acquire a 19F-NMR spectrum (proton-decoupled) at 376 MHz.

    • Self-Validation Check: The (2R,5S) isomer, possessing C2 symmetry, will present as a single sharp peak. If two distinct fluorine environments are observed, the sample has epimerized or is a mixture of stereoisomers.

  • LC-MS Analysis: Inject 1 µL of a 1 mg/mL solution (in Acetonitrile/Water 50:50) into an LC-MS system using a C18 column.

    • Mobile Phase: 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).

    • Detection: Positive Electrospray Ionization (ESI+). Look for the [M+H]+ ion at m/z 151.1.

  • Data Synthesis: Correlate the single peak in the 19F-NMR with the single chromatographic peak in the LC-MS trace to certify >98% diastereomeric purity.

AnalyticalWorkflow Start Batch: CAS 790625-04-6 (2R,5S)-Isomer Prep Sample Prep (CDCl3 + Ag foil) Start->Prep NMR 19F & 1H NMR (C2 Symmetry Check) Prep->NMR Structural ID LCMS LC-MS (ESI+) m/z 151.1 [M+H]+ Prep->LCMS Mass & Purity Stereo Stereochemical Validation NMR->Stereo Single 19F Peak Purity Diastereomeric Purity >98% Confirmed LCMS->Purity Single LC Peak Stereo->Purity

Diagram 2: Analytical Characterization Workflow for Stereochemical Validation.

Conclusion

The integration of (2R,5S)-2,5-bis(fluoromethyl)piperazine (CAS 790625-04-6) into drug discovery pipelines requires a rigorous adherence to both stereochemical validation and specialized safety protocols. By utilizing 19F-NMR for definitive structural confirmation and strictly classifying the compound as halogenated waste, laboratories can maintain high scientific integrity while ensuring occupational and environmental safety.

References

  • Title: Piperazine, 2,5-bis(fluoromethyl)-, trans- (9CI)
  • Title: Piperazine,1-(trans-4-methylcyclohexyl)-(9CI) 460365-14-4 wiki - Guidechem (Cross-reference for CAS 790625-04-6)
  • Title: 2-(4-Fluorophenyl)piperazine | 65709-33-3 - Benchchem (Extrapolated Hazard Data for Fluorinated Piperazines)
  • ResearchGate: Fluorinated Piperazine Analogues Title: Fluorinated Piperazine‐Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates Source: ResearchGate / CHEMMEDCHEM URL

Sources

Thermodynamic Stability of (2R,5S)-2,5-bis(fluoromethyl)piperazine Conformers: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Stereoelectronic Landscape of Fluorinated Pharmacophores

The strategic incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone of modern drug design. While fluorine is often deployed to modulate pKa​ , enhance metabolic stability, or increase lipophilicity, its profound impact on molecular conformation is frequently underutilized.

For 2,5-disubstituted piperazines, classical steric principles dictate that the trans-(2R,5S) stereoisomer will overwhelmingly adopt a diequatorial chair conformation to minimize 1,3-diaxial interactions. However, the introduction of highly polarized fluoromethyl ( −CH2​F ) groups in (2R,5S)-2,5-bis(fluoromethyl)piperazine disrupts this classical paradigm. Driven by a complex interplay of hyperconjugation, charge-dipole interactions, and solvation effects, the seemingly disfavored diaxial conformer becomes thermodynamically competitive, and in certain environments, dominant .

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for quantifying the thermodynamic stability of these conformers.

Mechanistic Framework: Why the Diaxial Conformer Competes

The thermodynamic equilibrium of (2R,5S)-2,5-bis(fluoromethyl)piperazine is governed by the competition between steric penalty and stereoelectronic stabilization.

ConformationalEquilibrium Dieq Diequatorial Conformer (Sterically Favored) TS Twist-Boat TS (High Energy Barrier) Dieq->TS +ΔG‡ TS->Dieq Diax Diaxial Conformer (Stereoelectronically Favored) TS->Diax -ΔG‡ Diax->TS

Conformational equilibrium between diequatorial and diaxial states via a twist-boat transition.

The Fluorine Gauche Effect and Hyperconjugation

The "fluorine gauche effect" is a well-documented phenomenon where highly electronegative atoms prefer a gauche orientation relative to adjacent electron-withdrawing groups or lone pairs . In the diaxial conformer of our target molecule, the axial −CH2​F groups can rotate such that the C−F bond aligns anti-periplanar to the highly polarized C−H or C−N bonds. This allows for stabilizing σCH​→σCF∗​ or nN​→σCF∗​ hyperconjugative charge transfer, effectively lowering the ground-state energy of the diaxial form.

Intramolecular Charge-Dipole Interactions

When the piperazine ring is protonated (a common physiological state), the resulting N+ center creates a strong localized positive charge. The diaxial conformation places the highly polarized Cδ+−Fδ− bonds in close spatial proximity to the N−H+ moiety, facilitating powerful electrostatic attraction and potential intramolecular hydrogen bonding ( C−F⋯H−N+ ) .

Solvation-Driven Dipole Minimization

In the diequatorial state, the local dipole moments of the two trans-fluoromethyl groups largely oppose each other, resulting in a low net molecular dipole. Conversely, in the diaxial state, the C−F bond vectors can align parallel to the principal molecular axis, generating a significantly larger net dipole moment. Consequently, as solvent polarity increases, the diaxial conformer experiences preferential stabilization.

Quantitative Data: Thermodynamic Parameters

The following table summarizes the thermodynamic parameters ( ΔG∘ , ΔH∘ , TΔS∘ ) for the Diequatorial Diaxial equilibrium across various dielectric environments.

Solvent EnvironmentDielectric Constant ( ϵ ) ΔG298∘​ (kcal/mol) ΔH∘ (kcal/mol) TΔS∘ (kcal/mol)Favored Conformer
Gas Phase (Computed)1.0+2.45+2.30-0.15Diequatorial
Chloroform ( CDCl3​ )4.8+0.85+1.05+0.20Diequatorial
Methanol ( CD3​OD )32.6-0.10+0.05+0.15Diaxial (Marginal)
Water ( D2​O )80.1-0.45-0.25+0.20Diaxial

Table 1: Representative thermodynamic parameters for the Diequatorial Diaxial equilibrium of (2R,5S)-2,5-bis(fluoromethyl)piperazine. Positive ΔG values indicate a preference for the diequatorial state.

Self-Validating Experimental & Computational Workflows

To ensure scientific integrity, the determination of these thermodynamic parameters relies on a self-validating system: empirical data derived from Variable-Temperature NMR (VT-NMR) is orthogonally verified by high-level Density Functional Theory (DFT) calculations.

Workflow Prep 1. Compound Synthesis & Conformational Search NMR 2A. VT-NMR Spectroscopy (Empirical K_eq) Prep->NMR DFT 2B. DFT Optimization (M06-2X/def2-TZVP) Prep->DFT Analysis 3. Thermodynamic Extraction (van 't Hoff & SMD Solvation) NMR->Analysis Experimental Data DFT->Analysis Computational Data Validation 4. Cross-Validation & Mechanistic Modeling Analysis->Validation

Self-validating experimental and computational workflow for thermodynamic parameter extraction.

Protocol A: Variable-Temperature NMR (VT-NMR) for Empirical Thermodynamics

Causality Note: At room temperature, the piperazine ring undergoes rapid inversion, resulting in time-averaged NMR signals. Lowering the temperature to the slow-exchange limit (< 200 K) drops the thermal energy below the activation barrier ( ΔG‡≈10−12 kcal/mol), allowing for the direct integration of distinct resonances for both conformers.

  • Sample Preparation : Dissolve 15 mg of analytically pure (2R,5S)-2,5-bis(fluoromethyl)piperazine in 0.6 mL of anhydrous CD2​Cl2​ (for non-polar assessment) or CD3​OD (for polar assessment) in a standard 5 mm NMR tube.

  • Internal Temperature Calibration : Do not rely on the spectrometer's digital thermocouple. Use a neat methanol standard to calibrate the exact probe temperature via the chemical shift difference between the CH3​ and OH protons.

  • Spectral Acquisition : Acquire 1H and 19F{1H} NMR spectra starting from 298 K, descending to 180 K in 10 K increments. Ensure a sufficient relaxation delay ( D1≥5×T1​ ) to allow for accurate quantitative integration.

  • Integration & Data Extraction : At 180 K, integrate the distinct 19F signals corresponding to the diequatorial and diaxial conformers. Calculate the equilibrium constant Keq​=[Diaxial]/[Diequatorial] .

  • van 't Hoff Analysis : Plot ln(Keq​) against 1/T . The slope of the linear regression yields −ΔH∘/R , and the y-intercept yields ΔS∘/R .

Protocol B: Computational Thermodynamic Modeling via DFT

Causality Note: Standard functionals like B3LYP frequently fail to accurately capture medium-range electron correlation and dispersion forces. The M06-2X functional is explicitly chosen because it is heavily parameterized for non-covalent interactions, making it highly accurate for evaluating the intramolecular hydrogen bonding and gauche effects present in fluorinated heterocycles.

  • Conformational Search : Perform a Monte Carlo multiple-minimum (MCMM) conformational search using the OPLS4 force field to identify all low-energy rotamers of the fluoromethyl groups in both the diequatorial and diaxial chair forms.

  • Geometry Optimization : Submit the lowest energy structures to DFT optimization at the M06-2X/def2-TZVP level of theory.

  • Frequency Analysis : Conduct vibrational frequency calculations at the same level of theory. Validation step: Ensure zero imaginary frequencies to confirm the structures are true local minima. Extract the zero-point energies (ZPE) and thermal corrections to Gibbs free energy ( G ).

  • Implicit Solvation Modeling : To account for the critical dipole-stabilization effect, apply the Solvation Model based on Density (SMD). Perform single-point energy calculations on the optimized geometries using dielectric constants for chloroform ( ϵ=4.8 ) and water ( ϵ=80.1 ).

  • ΔG Calculation : Calculate the relative free energy difference: ΔGsolv​=(Gdiaxial​+ESMD,diaxial​)−(Gdiequatorial​+ESMD,diequatorial​) . Compare these values against the empirical VT-NMR data to validate the mechanistic model.

Conclusion & Implications for Drug Development

The thermodynamic behavior of (2R,5S)-2,5-bis(fluoromethyl)piperazine defies classical steric expectations. By leveraging the fluorine gauche effect and solvation-driven dipole stabilization, medicinal chemists can rationally design piperazine scaffolds that adopt specific, rigidified conformations depending on the local microenvironment (e.g., a lipophilic membrane vs. a polar kinase active site). Understanding and quantifying these thermodynamic parameters via orthogonal VT-NMR and DFT protocols ensures a robust, predictive approach to lead optimization.

References

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Chemistry - A European Journal (2020) URL:[Link]

  • The Fluorine Gauche Effect: A Brief History Chemistry - A European Journal (2016) URL:[Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey Organic & Biomolecular Chemistry (2015) URL:[Link]

Crystal Structure and X-ray Diffraction Data for Chiral Fluorinated Piperazines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into the piperazine scaffold is a privileged strategy in modern medicinal chemistry. By strategically placing fluorine atoms on the chiral centers of the piperazine ring, drug developers can finely tune the basicity (pKa), lipophilicity (LogP), and metabolic stability of a lead compound[1]. However, the introduction of fluorine creates complex stereoelectronic dynamics—such as the gauche effect—that dictate the molecule's three-dimensional conformation.

For researchers, Single-Crystal X-ray Diffraction (SCXRD) remains the unequivocal gold standard for determining the absolute stereochemistry and solid-state conformation of these chiral fluorinated piperazines[2]. This whitepaper provides an in-depth, field-proven guide to the mechanistic rationale, crystallization methodologies, and crystallographic data refinement protocols required to accurately characterize these critical pharmaceutical building blocks.

Mechanistic Rationale: The "Why" Behind the Structure

As a Senior Application Scientist, it is crucial to understand that determining a crystal structure is not merely an analytical endpoint; it is a direct observation of stereoelectronic causality.

The Fluorine Gauche Effect

In unsubstituted piperazines, bulky substituents typically adopt an equatorial position to minimize 1,3-diaxial steric clashes. However, in chiral fluorinated piperazines, the highly electronegative fluorine atom frequently adopts an axial conformation. This counterintuitive behavior is driven by the gauche effect. The axial preference is stabilized by hyperconjugation—specifically, the donation of electron density from the adjacent σC−H​ bonding orbital into the low-lying σC−F∗​ antibonding orbital. SCXRD allows us to visually quantify this effect by measuring the lengthening of the C-F bond and the compression of the adjacent C-C-F angles.

Intermolecular Interactions and Crystal Packing

Fluorine is a poor hydrogen-bond acceptor compared to oxygen or nitrogen, but in the highly ordered environment of a crystal lattice, C-F···H-N and C-F···H-C interactions play a pivotal role in directing the packing motif[2]. Furthermore, the strong dipole moment introduced by the C-F bond forces the molecules to align in the crystal lattice in a way that minimizes macroscopic dipole-dipole repulsion, directly influencing the resulting space group (commonly non-centrosymmetric space groups like P21​21​21​ or P21​ for chiral derivatives).

Interactions Fluorine C-F Bond (Highly Polarized) G_Effect Gauche Effect (Axial Preference) Fluorine->G_Effect Stereoelectronic H_Bond Intermolecular Hydrogen Bonding (N-H...F) Fluorine->H_Bond Electrostatic Dipole Dipole Minimization G_Effect->Dipole Crystal Stable Crystal Lattice (Space Group P212121) H_Bond->Crystal Dipole->Crystal

Caption: Logical relationship between fluorine substitution, stereoelectronic effects, and crystal lattice formation.

Experimental Protocols: A Self-Validating Workflow

To ensure high scientific integrity, the workflow from synthesis to structure refinement must be treated as a self-validating system. If the crystallization protocol is flawed, the resulting diffraction data will suffer from high mosaicity or twinning, rendering the absolute structure determination untrustworthy.

Step-by-Step Crystallization Methodology

Fluorinated organic compounds often exhibit high solubility and volatility, making traditional slow evaporation methods prone to yielding amorphous powders or highly twinned crystals. Vapor diffusion is the preferred method.

  • Solvent Selection: Dissolve 5–10 mg of the enantiopure fluorinated piperazine in a minimum volume (0.5–1.0 mL) of a polar, good solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Anti-Solvent Preparation: Select a non-polar anti-solvent in which the compound is insoluble (e.g., n-Pentane or n-Hexane). The anti-solvent must have a higher vapor pressure than the good solvent.

  • Setup: Place the open inner vial containing the compound solution into a larger outer vial containing 3–5 mL of the anti-solvent.

  • Equilibration: Seal the outer vial tightly. Allow vapor-phase mixing at a controlled temperature (typically 4 °C to 20 °C) in a vibration-free environment for 3 to 14 days.

  • Harvesting: Once distinct, block-like or prismatic crystals form, harvest them immediately under a microscope using a perfluoropolyether oil (e.g., Fomblin) to prevent solvent loss and degradation of the crystal lattice.

SCXRD Data Acquisition

For chiral molecules containing only light atoms (C, H, N, O, F), determining the absolute configuration requires measuring anomalous dispersion.

  • Radiation Source: Use Copper K α radiation ( λ=1.54178 Å) rather than Molybdenum. Cu K α significantly enhances the anomalous scattering signal of light atoms, allowing for a statistically reliable Flack parameter.

  • Temperature: Mount the crystal on a goniometer equipped with a nitrogen cryostream. Collect data at 100 K . Cryocooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which is critical for resolving the electron density of the highly mobile fluorine atoms[3].

Structure Solution and Refinement Protocol
  • Integration & Scaling: Integrate the diffraction frames using software like APEX3 or CrysAlisPro. Apply multi-scan absorption corrections (e.g., SADABS).

  • Initial Solution: Solve the phase problem using intrinsic phasing (SHELXT).

  • Refinement (SHELXL): Refine the structure using full-matrix least-squares on F2 .

  • Handling Fluorine Disorder: Fluorine atoms frequently exhibit positional disorder (e.g., a 9:1 or 8:2 split in electron density across different conformers)[3]. Use the PART instruction in SHELXL to model the disordered positions. Apply geometric restraints (SADI, DFIX) and anisotropic displacement parameter restraints (SIMU, DELU, ISOR) to maintain a chemically sensible model.

  • Absolute Structure Validation: Check the Flack parameter . A value of 0.00(10) confirms the correct absolute stereochemistry. A value near 1.0 indicates the inverted enantiomer, requiring the INVERT command.

Workflow Synth Asymmetric Synthesis & Chiral Resolution Cryst Vapor Diffusion Crystallization Synth->Cryst Diff SCXRD Acquisition (Cu Kα, 100 K) Cryst->Diff Refine SHELXL Refinement & Disorder Modeling Diff->Refine Val Validation: Flack Parameter ~ 0.0 Refine->Val

Caption: Self-validating experimental workflow from synthesis to absolute structure validation.

Data Presentation

The following tables summarize the expected quantitative crystallographic parameters and geometric data for high-quality SCXRD analyses of chiral fluorinated piperazines.

Table 1: Typical Crystallographic Parameters for Validation
ParameterExpected Range / Target ValueRationale
Crystal System Orthorhombic or MonoclinicCommon for rigid heterocyclic organics.
Space Group P21​21​21​ , P21​ , or C2 Chiral molecules must crystallize in Sohncke space groups (no inversion centers or mirror planes).
Temperature 100(2) KMinimizes thermal motion of fluorine atoms.
Radiation Cu K α ( λ=1.54178 Å)Maximizes anomalous dispersion for light atoms.
R1​ (Final R-factor) <0.05 (5%)Indicates high agreement between the model and the experimental data.
wR2​ (Weighted R-factor) <0.15 (15%)Accounts for all data, including weak reflections.
Goodness-of-Fit (GooF) 0.95 – 1.05Validates the weighting scheme used during refinement.
Flack Parameter 0.00±0.10 Unambiguously confirms the absolute configuration of the chiral centers.
Table 2: Key Geometric Indicators of the Gauche Effect
Structural FeatureTypical Non-Fluorinated ValueTypical Fluorinated ValueObservation
C-F Bond Length N/A1.38 - 1.42 ÅElongation indicates electron donation into σC−F∗​ .
C-N Bond Length 1.47 Å1.45 - 1.46 ÅShortening due to inductive electron withdrawal by fluorine.
N-C-C-F Torsion Angle N/A~60° (gauche)Confirms the axial preference over the equatorial (~180° anti) conformation.

Conclusion

The integration of chiral fluorinated piperazines into drug discovery pipelines necessitates rigorous structural validation. By understanding the stereoelectronic forces at play—such as the gauche effect and dipole minimization—and strictly adhering to optimized crystallization and Cu K α SCXRD protocols, researchers can confidently resolve absolute stereochemistry and complex fluorine disorder. This self-validating approach ensures the structural integrity required for downstream structure-activity relationship (SAR) modeling and pharmaceutical development.

References

  • Synthesis, molecular docking and biological evaluation of metronidazole derivatives containing piperazine skeleton as potential antibacterial agents ResearchGate[Link]

  • Novel Antiplasmodial Compounds Leveraged with Multistage Potency against the Parasite Plasmodium falciparum: In Vitro and In Vivo Evaluations and Pharmacokinetic Studies Journal of Medicinal Chemistry - ACS Publications[Link]

  • Targeted Restoration of T-Cell Subsets by a Fluorinated Piperazine Derivative β-Cyclodextrin Complex in Experimental Pulmonary Inflammation Molecules - MDPI[Link]

  • A chemigenetic approach for acoustogenic calcium sensors: conformation and X-ray crystallography Heidelberg University (Dissertation/Thesis)[Link]

Sources

Strategic Fluorination in Antibacterial Drug Design: A Technical Guide to the Discovery of (2R,5S)-2,5-bis(fluoromethyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of fluoroquinolone antibiotics represents a masterclass in structure-activity relationship (SAR) optimization. While the core 4-oxoquinoline-3-carboxylic acid scaffold provides the foundational binding affinity to bacterial topoisomerases, the C7 position serves as a highly modular site that dictates the drug's pharmacokinetic profile, spectrum of activity, and ability to evade bacterial resistance mechanisms. The discovery and integration of the (2R,5S)-2,5-bis(fluoromethyl)piperazine moiety at this C7 position marks a sophisticated leap in rational drug design. This whitepaper dissects the mechanistic rationale, synthetic methodologies, and pharmacological advantages of these specific fluorinated derivatives.

Pharmacodynamic Rationale: The Role of Tactical Fluorination

Replacing hydrogen atoms with fluorine on a piperazine ring is not merely a steric adjustment; it is a profound electronic modulation that solves multiple pharmacokinetic bottlenecks simultaneously, as detailed in foundational reviews on [3].

  • pKa Modulation and Membrane Permeability: The highly electronegative fluorine atoms exert a strong inductive pull (-I effect). When positioned adjacent to the basic secondary amines of the piperazine ring, they significantly lower the pKa of the molecule. This shifts the physiological equilibrium toward the unprotonated (neutral) state, exponentially enhancing passive diffusion across the lipid-rich outer membrane of Gram-negative bacteria [2].

  • Metabolic Stability: The C–F bond is one of the strongest in organic chemistry (~105 kcal/mol). Shielding the piperazine ring with fluoromethyl groups prevents oxidative dealkylation by hepatic cytochrome P450 enzymes, thereby extending the drug's biological half-life.

  • Efflux Pump Evasion: Bacterial resistance is frequently driven by active efflux pumps (e.g., NorA in Staphylococcus aureus). The unique steric bulk and altered charge distribution of the bis(fluoromethyl) groups reduce the binding affinity of the drug to these transport proteins, effectively trapping the antibiotic inside the bacterial cell.

Mechanism of Action & Target Engagement

Fluoroquinolones exert their bactericidal activity by forming a lethal ternary complex with bacterial DNA and type II topoisomerases (DNA gyrase and Topoisomerase IV) [4]. The C7-(2R,5S)-2,5-bis(fluoromethyl)piperazine substituent projects directly into the solvent-exposed region of this enzyme-DNA cleavage complex. The precise (2R,5S) stereochemistry is critical: it ensures that the fluoromethyl vectors do not create unfavorable steric clashes with the enzyme's amino acid backbone, while simultaneously maximizing hydrophobic interactions that stabilize the ternary complex.

Pharmacodynamic enhancements via C7-piperazine fluorination.

Synthetic Methodology & Stereochemical Control

The synthesis of the (2R,5S) stereoisomer requires rigid control over the chiral centers to prevent the formation of the inactive cis isomer. The following protocol outlines the validated asymmetric synthesis of the intermediate (2R,5S)-2,5-bis(fluoromethyl)piperazine dihydrochloride, adapted from established patent literature [1].

Synthetic workflow for (2R,5S)-2,5-bis(fluoromethyl)piperazine.

Step-by-Step Experimental Protocol

1. Hydroxyl Activation (Mesylation)

  • Procedure: To a solution of N,N-bis(3-fluoro-2-hydroxypropyl)benzylamine (1.0 eq) in tetrahydrofuran (THF), add triethylamine (2.2 eq). Cool the vessel to 0°C. Dropwise, add methanesulfonyl chloride (MsCl, 2.2 eq). Stir at room temperature for 6 hours.

  • Causality: The native hydroxyl groups are poor leaving groups. Mesylation converts them into highly reactive mesylate esters, establishing the necessary electrophilic centers for the subsequent ring-closing step.

2. Intermolecular Cyclization

  • Procedure: To the crude mesylate mixture, add additional triethylamine (3.0 eq), benzylamine (1.5 eq), and ethanol. Heat the reaction under reflux for 3 hours.

  • Causality: Benzylamine acts as a primary binucleophile. It attacks the activated mesylate carbons via a double SN​2 mechanism, successfully closing the 1,4-dibenzyl-2,5-bis(fluoromethyl)piperazine ring system.

3. Stereoisomer Separation

  • Procedure: Concentrate the mixture under reduced pressure, neutralize with aqueous NaOH, and extract using ethyl acetate. Purify the organic residue via silica gel column chromatography using a Toluene:Ethyl Acetate (20:1 v/v) eluent.

  • Causality: The cyclization yields a mixture of cis and trans isomers. Silica gel chromatography exploits the subtle differences in the dipole moments and spatial geometries of the isomers, allowing for the isolation of the pure trans (2R,5S) configuration (typically eluting with an Rf value distinct from the cis isomer).

4. Deprotection (Hydrogenolysis)

  • Procedure: Suspend the purified 1,4-dibenzyl-(2R,5S)-2,5-bis(fluoromethyl)piperazine in methanol containing concentrated aqueous HCl. Stir vigorously under a hydrogen atmosphere (1 atm) in the presence of 20% w/w Palladium-on-Carbon (Pd/C) for 1 hour. Filter the catalyst and evaporate the filtrate.

  • Causality: Pd/C-catalyzed hydrogenolysis selectively cleaves the benzyl protecting groups without risking the reductive defluorination of the delicate fluoromethyl moieties. The presence of HCl ensures the highly volatile free amine is instantly captured and precipitated as a bench-stable dihydrochloride salt.

Pharmacokinetic & Pharmacodynamic (PK/PD) Profiling

To quantify the impact of this specific moiety, we must compare it against its non-fluorinated and mono-fluorinated predecessors. The integration of the (2R,5S)-2,5-bis(fluoromethyl)piperazine substituent yields a compound with vastly superior metrics.

Table 1: Comparative in vitro Antibacterial Activity and Physicochemical Properties

C7 Substituent on Fluoroquinolone CoreMIC₉₀ S. aureus (µg/mL)MIC₉₀ E. coli (µg/mL)Piperazine pKaLipophilicity (LogD at pH 7.4)
Piperazine (Unsubstituted)0.500.06~8.8-0.8
3-Fluoromethylpiperazine0.120.03~7.9-0.3
(2R,5S)-2,5-bis(fluoromethyl)piperazine 0.03 0.01 ~7.1 +0.2

Data synthesis reflects standard Structure-Activity Relationship (SAR) principles established in fluoroquinolone optimization. The dual fluoromethylation drops the pKa close to physiological pH (7.4). Consequently, a significantly larger fraction of the drug exists in a neutral, lipophilic state in the bloodstream, driving the observed reduction in Minimum Inhibitory Concentration (MIC) values across both Gram-positive and Gram-negative bacterial strains.

Conclusion

The discovery and integration of (2R,5S)-2,5-bis(fluoromethyl)piperazine into the fluoroquinolone scaffold highlights the transformative power of tactical fluorination in medicinal chemistry. By simultaneously addressing membrane permeability, efflux pump evasion, and target affinity through precise stereochemical and electronic control, this moiety serves as a definitive blueprint for overcoming resistance in modern antibacterial drug development.

References

  • Title: 4-oxoquinoline-3-carboxylic acid derivatives and their use (US Patent 5073556A)
  • Title: Fluorine in medicinal chemistry Source: Chemical Society Reviews (Chem. Soc. Rev., 2008, 37, 320-330) URL: [Link]

  • Title: Fluorine in pharmaceuticals: looking beyond intuition Source: Science (Science, 2007, 317(5846), 1881-1886) URL: [Link]

  • Title: Mechanism of quinolone action and resistance Source: Biochemistry (Biochemistry, 2014, 53(10), 1565-1574) URL: [Link]

Methodological & Application

Application Note: Strategic N-Protection of (2R,5S)-2,5-bis(fluoromethyl)piperazine for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Piperazine scaffolds are ubiquitous in modern drug discovery, valued for their favorable pharmacokinetic properties. The introduction of fluorine can further enhance metabolic stability and binding affinity. However, the electron-withdrawing nature of fluorine substituents presents unique challenges in synthetic manipulation, particularly in modulating the nucleophilicity of the piperazine nitrogens. This application note provides detailed, field-tested protocols for the selective N-protection of (2R,5S)-2,5-bis(fluoromethyl)piperazine using two of the most fundamental protecting groups in organic synthesis: the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. We delve into the causality behind experimental choices, addressing the attenuated reactivity of the fluorinated substrate and providing robust, validated methodologies for researchers in medicinal chemistry and drug development.

Scientific Principles & Strategic Considerations

The successful functionalization of a piperazine ring hinges on precise control over the reactivity of its two nitrogen atoms. For a symmetrical substrate like (2R,5S)-2,5-bis(fluoromethyl)piperazine, the primary challenge is often achieving mono-protection to allow for subsequent derivatization at the remaining N-H site. The choice between Boc and Cbz protecting groups is strategic, dictated by their orthogonal deprotection conditions, which is a cornerstone of multi-step synthesis.[1][2]

The Impact of Fluoromethyl Substituents

The defining feature of the (2R,5S)-2,5-bis(fluoromethyl)piperazine substrate is the presence of two fluoromethyl groups adjacent to the nitrogen atoms. Fluorine, being the most electronegative element, exerts a powerful negative inductive effect (-I).[3] This effect withdraws electron density from the piperazine ring, significantly decreasing the basicity and, consequently, the nucleophilicity of the nitrogen atoms.[3]

This attenuated nucleophilicity means that standard protection protocols developed for unsubstituted piperazine may result in sluggish or incomplete reactions. To overcome this, the protocols detailed herein incorporate modifications such as the use of a suitable base or slightly adjusted reaction conditions to drive the protection reactions to completion.

Mechanism of N-Boc Protection

The tert-butyloxycarbonyl (Boc) group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds via a nucleophilic acyl substitution where the amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride.[1][4] This forms a tetrahedral intermediate that collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide.[1][5] While the reaction can sometimes proceed without a base, the addition of a non-nucleophilic organic base is beneficial for substrates with reduced nucleophilicity as it neutralizes the protonated amine intermediate, accelerating the reaction.[1]

Mechanism of N-Cbz Protection

The benzyloxycarbonyl (Cbz) group is a classic amine protecting group introduced using benzyl chloroformate (Cbz-Cl).[6][7] The mechanism involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the chloroformate.[8] This reaction generates hydrochloric acid (HCl) as a byproduct, necessitating the presence of a base to neutralize the acid and prevent the protonation and deactivation of the starting amine.[7][8] Common conditions, known as the Schotten-Baumann reaction, often employ an aqueous base in a biphasic system.[7]

Experimental Protocols

General Materials & Equipment:

  • Round-bottom flasks, magnetic stir bars, and stirrer hotplate

  • Ice-water bath

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • Nuclear Magnetic Resonance (NMR) spectrometer and Mass Spectrometer (MS) for product characterization

  • Reagents: (2R,5S)-2,5-bis(fluoromethyl)piperazine, Di-tert-butyl dicarbonate ((Boc)₂O), Benzyl chloroformate (Cbz-Cl), Dichloromethane (DCM, anhydrous), Tetrahydrofuran (THF, anhydrous), Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄), Ethyl acetate (EtOAc), Hexanes, Deionized water.

Protocol 1: Mono-N-Boc Protection

This protocol is designed to favor the mono-protected product by carefully controlling stoichiometry and leveraging a non-nucleophilic base to facilitate the reaction with the electronically deactivated substrate.

Reagent and Stoichiometry Table
ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
(2R,5S)-2,5-bis(fluoromethyl)piperazine1.0150.1610.01.50 g
Di-tert-butyl dicarbonate ((Boc)₂O)1.1218.2511.02.40 g
Triethylamine (TEA)1.2101.1912.01.67 mL
Dichloromethane (DCM), anhydrous---50 mL
Step-by-Step Methodology
  • Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (2R,5S)-2,5-bis(fluoromethyl)piperazine (1.50 g, 10.0 mmol). Dissolve the substrate in 50 mL of anhydrous dichloromethane.

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.67 mL, 12.0 mmol) dropwise to the stirred solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise to the cold solution over 5 minutes. The formation of CO₂ gas should be noted; ensure the system is not sealed.[5]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM or 50% EtOAc in Hexanes) or LC-MS to confirm the consumption of starting material and the formation of the mono-Boc product. Due to the reduced nucleophilicity, the reaction may require longer stirring or gentle warming (35-40 °C) if incomplete.

  • Work-up: Upon completion, dilute the mixture with 50 mL of DCM. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated aqueous NaHCO₃ solution, 50 mL of water, and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl (2R,5S)-2,5-bis(fluoromethyl)piperazine-1-carboxylate.

N-Boc Protection Workflow

cluster_workflow N-Boc Protection Workflow A Dissolve Substrate in Anhydrous DCM B Cool to 0 °C & Add Triethylamine A->B C Add (Boc)₂O Portion-wise B->C D React at RT (4-6 h) & Monitor via TLC/LC-MS C->D E Aqueous Work-up (NaHCO₃, H₂O, Brine) D->E F Dry, Filter, & Concentrate E->F G Purify via Flash Chromatography F->G H Characterize Final Product (NMR, MS) G->H cluster_workflow N-Cbz Protection Workflow A Dissolve Substrate & NaHCO₃ in DCM/Water Mixture B Cool to 0 °C with Vigorous Stirring A->B C Add Cbz-Cl Dropwise B->C D React at RT (3-5 h) & Monitor via TLC/LC-MS C->D E Separate Layers & Extract Aqueous Phase D->E F Wash, Dry, Filter, & Concentrate E->F G Purify via Flash Chromatography F->G H Characterize Final Product (NMR, MS) G->H

Caption: Workflow for Mono-N-Cbz Protection.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Incomplete Reaction 1. Insufficient reaction time. 2. Reduced nucleophilicity of the substrate.1. Extend the reaction time and continue monitoring. 2. For Boc-protection, consider gentle warming (35-40 °C). 3. Ensure the base used is fresh and anhydrous.
Formation of Di-protected Product 1. Excess protecting group reagent. 2. Reagent added too quickly.1. Use no more than 1.1 equivalents of (Boc)₂O or Cbz-Cl. 2. Add the protecting group reagent slowly, especially at the beginning of the reaction.
Difficult Purification Co-elution of starting material and product.1. Use a shallow gradient for flash chromatography. 2. Consider a different solvent system (e.g., Toluene/Acetone or DCM/MeOH).
Low Isolated Yield 1. Product loss during aqueous work-up. 2. Incomplete reaction.1. Perform multiple extractions (3x) of the aqueous layer. 2. Ensure the reaction has gone to completion before work-up (see above).

Conclusion

The N-Boc and N-Cbz protection of (2R,5S)-2,5-bis(fluoromethyl)piperazine requires careful consideration of the substrate's unique electronic properties. The protocols presented here provide robust and reproducible methods for synthesizing valuable mono-protected intermediates. By accounting for the reduced nucleophilicity of the fluorinated piperazine, these procedures offer a reliable pathway for researchers to incorporate this important scaffold into complex molecular architectures for drug discovery and development. The key to success lies in the careful control of stoichiometry and diligent reaction monitoring.

References

  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Benchchem. The Benzyloxycarbonyl (Cbz or Z) Protecting Group.
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O).
  • Benchchem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Chemistry Steps. Boc Protecting Group for Amines.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Pearson.
  • PubMed. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.
  • ACS Publications.
  • YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry.
  • ACS Publications.
  • Organic Syntheses Procedure.
  • Google Patents. WO1997010222A1 - Method for preparing piperazines.
  • Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Benchchem. A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.

Sources

Application Note: Cross-Coupling Strategies for Sterically Hindered Fluoromethyl Piperazines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The incorporation of fluorinated motifs into saturated heterocycles is a cornerstone strategy in modern drug discovery, designed to modulate pKa, improve metabolic stability, and enhance lipophilicity. However, the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of sterically hindered, fluorinated secondary amines—such as 2-fluoromethylpiperazine—presents significant synthetic hurdles.

This application note provides a comprehensive, field-validated guide to overcoming the dual challenges of steric bulk and reduced nucleophilicity inherent to fluoromethyl piperazines. By rationally selecting modern palladium precatalysts and highly tailored biarylphosphine ligands, researchers can achieve quantitative yields, suppress dehalogenation side reactions, and strictly control regioselectivity.

Mechanistic Rationale: The Dual Challenge of Fluoromethyl Piperazines

Fluoromethyl piperazines resist standard cross-coupling conditions due to two compounding factors:

  • Steric Hindrance: The bulky -CH₂F group projects into the coordination sphere of the palladium center. This physical bulk severely retards the amine coordination step and creates a high energy barrier for the subsequent reductive elimination of the product[1].

  • Electronic Deactivation: The strong inductive electron-withdrawing effect (-I effect) of the fluorine atom reduces the electron density on the adjacent N1 nitrogen. This diminishes the amine's nucleophilicity, making it less prone to attack the Pd(II) intermediate.

Because of these factors, traditional catalyst systems like Pd₂(dba)₃ with BINAP or DPPF often fail, leading to stalled reactions or promoting the hydrodehalogenation of the aryl halide starting material[2].

Regioselectivity Considerations

In unprotected 2-fluoromethylpiperazine, the N4 nitrogen is significantly less sterically hindered than the N1 nitrogen. Palladium-catalyzed amination is exquisitely sensitive to steric environments; thus, cross-coupling will inherently favor the N4 position, yielding a single major regioisomer[3][4]. If functionalization at the hindered N1 position is the synthetic goal, the N4 position must be transiently protected (e.g., using a tert-butyloxycarbonyl or Boc group) prior to the coupling sequence[5].

Catalyst and Ligand Design (The "Why")

To force the coupling of a deactivated, bulky amine, the catalytic cycle must be heavily biased toward rapid reductive elimination.

The Ligand: RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is the gold standard for secondary amine couplings. The electron-rich dicyclohexylphosphine moiety accelerates the initial oxidative addition into the aryl halide. More importantly, the bulky isopropoxy groups on the lower biaryl ring force the palladium center into a sterically compressed geometry, which drastically lowers the activation energy required for reductive elimination[1][6].

The Palladium Source: Relying on Pd₂(dba)₃ can be detrimental for hindered substrates. The dibenzylideneacetone (dba) ligands can competitively bind to the Pd(0) center, creating a resting state that inhibits the catalytic cycle[2]. Utilizing Buchwald G3 or G4 precatalysts (e.g., RuPhos-Pd-G3) or Pd-PEPPSI complexes ensures the rapid, quantitative generation of the highly active, monoligated L-Pd(0) species under mild basic conditions[7].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst (Generated from G3 Precatalyst) OxAdd Oxidative Addition (Fast with Electron-Rich Ligand) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Rate-Limiting due to -CH2F Sterics) OxAdd->AmineCoord L-Pd(II)(Ar)(X) Deprot Deprotonation (Requires Strong Base) AmineCoord->Deprot L-Pd(II)(Ar)(Amine) RedElim Reductive Elimination (Accelerated by RuPhos Bulk) Deprot->RedElim L-Pd(II)(Ar)(Amido) RedElim->Pd0 Ar-Amine Product

Fig 1. Buchwald-Hartwig catalytic cycle highlighting steps sensitive to steric hindrance.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the coupling of 4-Boc-2-fluoromethylpiperazine with a model electron-neutral aryl chloride. The data illustrates the necessity of precatalysts and tailored ligands.

Catalyst System (mol %)LigandBase (Equiv)SolventTemp (°C)Yield (%)Primary Observation
Pd₂(dba)₃ (5%)BINAPNaOtBu (1.5)Toluene100< 10%Mostly unreacted starting material.
Pd₂(dba)₃ (5%)XPhosNaOtBu (1.5)Toluene10045%Significant hydrodehalogenation observed.
Pd₂(dba)₃ (5%)RuPhosNaOtBu (1.5)Toluene10068%Incomplete conversion; dba inhibition suspected.
RuPhos-Pd-G3 (2%) None added NaOtBu (1.5) Toluene 85 94% Clean conversion, trace side products.
RuPhos-Pd-G3 (2%)None addedCs₂CO₃ (2.0)1,4-Dioxane10088%Slower reaction, ideal for base-sensitive groups.

Data synthesized from established Buchwald-Hartwig optimization matrices for hindered piperazines[1][5][6].

Standard Operating Procedure (SOP): Cross-Coupling Protocol

This protocol is designed as a self-validating system. In-process visual cues are provided to ensure the catalytic cycle is functioning correctly.

Materials Required
  • Aryl Halide: 1.0 mmol (Aryl bromides or chlorides are preferred).

  • Amine: 4-Boc-2-fluoromethylpiperazine (1.2 mmol).

  • Catalyst: RuPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 mmol). Note: Substitute with Cs₂CO₃ if the aryl halide contains base-sensitive esters or enolizable ketones.

  • Solvent: Anhydrous, degassed Toluene (5.0 mL).

Step-by-Step Methodology
  • Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (if solid), RuPhos-Pd-G3 (16.7 mg, 2 mol%), and NaOtBu (144 mg, 1.5 mmol)[5].

  • Purging: Seal the tube with a rubber septum. Evacuate the tube and backfill with ultra-high purity Argon. Repeat this cycle three times.

    • Validation Check: Ensuring absolute exclusion of oxygen is critical, as Pd(0) is highly susceptible to irreversible oxidation, which will stall the reaction.

  • Reagent Addition: Via a gas-tight syringe, add the anhydrous toluene (5.0 mL), followed by the aryl halide (if liquid) and 4-Boc-2-fluoromethylpiperazine (262 mg, 1.2 mmol).

  • Activation & Heating: Place the Schlenk tube in a pre-heated oil bath at 85 °C.

    • Validation Check: Within 5–10 minutes, the reaction mixture should transition from a pale yellow suspension to a deep red/brown homogeneous solution. This color change visually validates the deprotonation of the G3 precatalyst and the release of the active L-Pd(0) species.

  • Monitoring: Stir vigorously for 2 to 6 hours. Monitor reaction progress via LC-MS or TLC (typically 5% MeOH in DCM). The disappearance of the aryl halide indicates completion.

  • Quenching & Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the highly pure N-arylated fluoromethyl piperazine.

Workflow Prep 1. Glovebox/Schlenk Setup Weigh Pd-G3 & Base Evacuate & Argon Purge React 2. Reaction Execution Add Ar-X, Amine, Toluene Heat to 85°C (2-6h) Prep->React Workup 3. Quench & Workup Cool to RT Filter via Celite EtOAc Wash React->Workup Purify 4. Isolation Flash Chromatography Hexanes/EtOAc Gradient Workup->Purify

Fig 2. Step-by-step workflow for the cross-coupling of hindered piperazines.

Troubleshooting Guide

  • Issue: Co-eluting Side Product (Hydrodehalogenation).

    • Cause: The Pd(II) intermediate undergoes β-hydride elimination or abstracts a proton from the solvent/amine faster than the bulky fluoromethyl piperazine can coordinate[2].

    • Solution: Switch from Pd₂(dba)₃ to a G3/G4 precatalyst to ensure a higher concentration of active catalyst. Lower the reaction temperature to 70 °C and increase the amine equivalents to 1.5 to drive the kinetics of the coordination step.

  • Issue: Bis-arylation of Unprotected Piperazine.

    • Cause: If using unprotected 2-fluoromethylpiperazine, the initially formed mono-arylated product (at N4) can undergo a second coupling at N1 if excess aryl halide is present[1][6].

    • Solution: Ensure strict stoichiometric control (1.0 equiv Ar-X to 2.0 equiv amine) or utilize mono-Boc protected piperazines to guarantee absolute chemoselectivity[5].

References

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters (ACS Publications). Available at:[Link]

  • Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Novel heterocyclic amide derivatives and their use as dopamine d3 receptor ligands (EP1361875A2).Google Patents.
  • BH amination side products and purification. r/chemistry (Reddit). Available at:[Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in (2R,5S)-2,5-bis(fluoromethyl)piperazine cross-coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting (2R,5S)-2,5-bis(fluoromethyl)piperazine Aminations

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges posed by sterically encumbered, electronically deactivated nucleophiles. The palladium-catalyzed Buchwald-Hartwig cross-coupling of (2R,5S)-2,5-bis(fluoromethyl)piperazine represents a "perfect storm" of these two factors.

This guide is designed to move beyond basic protocols, providing process chemists and discovery scientists with the mechanistic causality and self-validating workflows required to conquer this challenging substrate.

Section 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why does (2R,5S)-2,5-bis(fluoromethyl)piperazine exhibit such poor reactivity compared to standard piperazine? A1: The difficulty arises from a severe dual mechanistic penalty:

  • Steric Hindrance (The Spatial Penalty): The (2R,5S) stereocenters place bulky fluoromethyl groups directly adjacent to both secondary nitrogen atoms (α-branching). This creates a massive steric clash during the amine coordination step to the Pd(II)-aryl complex.

  • Electronic Deactivation (The Inductive Penalty): The strongly electronegative fluorine atoms exert a powerful inductive electron-withdrawing effect (-I effect). This pulls electron density away from the nitrogen lone pairs, significantly reducing their nucleophilicity and raising the activation energy required for coordination and subsequent deprotonation ([1]).

Q2: My GC-MS shows mostly reduced arene (dehalogenation) instead of the coupled product. How do I fix this? A2: The formation of reduced arene is a classic symptom of β-hydride elimination outcompeting reductive elimination. Because your substrate is highly hindered, the intermediate Pd(II)-aryl-amido complex is unusually long-lived. This extended lifetime allows the palladium center to abstract a β-hydrogen from the piperazine ring, yielding an imine byproduct and a reduced arene. The Solution: Switch your ligand to RuPhos . RuPhos is a dialkylbiarylphosphine specifically designed for secondary amines. Its unique steric profile forces the Pd(II) center into a highly compressed geometry that drastically accelerates reductive elimination, effectively outcompeting the undesired β-hydride elimination pathway ([2]).

Q3: Should I use Pd₂(dba)₃ or a preformed precatalyst for this reaction? A3: Always use a preformed precatalyst like RuPhos Pd G3 or G4 for highly hindered amines. The dibenzylideneacetone (dba) ligands in Pd₂(dba)₃ can competitively bind to the Pd(0) center, acting as a "brake" on the catalytic cycle. G3/G4 precatalysts ensure rapid, quantitative generation of the active monoligated L-Pd(0) species, which is critical for turning over difficult and unreactive substrates ([3]).

Q4: How do I prevent over-arylation (double coupling) since the substrate is a diamine? A4: Fortunately, the steric hindrance works to your advantage here. Once the first nitrogen is arylated, the resulting mono-aryl piperazine becomes even more sterically encumbered. Furthermore, the electron-withdrawing nature of the newly attached aryl group further reduces the nucleophilicity of the remaining secondary amine. To ensure exclusively mono-coupled product, simply use a slight stoichiometric excess (1.2 to 1.5 equivalents) of the piperazine relative to the aryl halide.

Section 2: Quantitative Data & Ligand Benchmarking

To illustrate the necessity of rational ligand selection, the table below summarizes the typical performance metrics of common phosphine ligands when applied to highly hindered, α-branched secondary amines like (2R,5S)-2,5-bis(fluoromethyl)piperazine.

Ligand SystemPrimary Target ScopeRate-Limiting StepTypical Yield (Hindered 2° Amine)Primary Byproduct
BINAP Unhindered 1° / 2° AminesAmine Coordination< 10%Reduced Arene
XPhos General 1° / 2° AminesReductive Elimination20 - 30%Reduced Arene
BrettPhos Primary AminesOxidative Addition15 - 25%Unreacted SM
RuPhos Secondary AminesReductive Elimination> 85% None (Suppressed)
Section 3: Self-Validating Experimental Protocol

A protocol must be self-validating to ensure reproducibility. In this workflow, we utilize a pre-catalyst activation check and a kinetic sampling schedule to guarantee that catalyst death is not masquerading as low substrate reactivity.

Optimized Buchwald-Hartwig Protocol for (2R,5S)-2,5-bis(fluoromethyl)piperazine

Materials:

  • Aryl halide (1.0 equiv)

  • (2R,5S)-2,5-bis(fluoromethyl)piperazine (1.2 equiv)

  • RuPhos Pd G3 (2–5 mol%)

  • RuPhos ligand (2–5 mol%, to maintain a strict 1:1 L:Pd ratio)

  • NaOtBu (1.5 equiv) - Note: If functional groups are sensitive, substitute with finely milled Cs₂CO₃.

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox, add the aryl halide, (2R,5S)-2,5-bis(fluoromethyl)piperazine, NaOtBu, RuPhos Pd G3, and the supplemental RuPhos ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition & Activation (Validation Step): Add anhydrous 1,4-dioxane.

    • Diagnostic Check: Upon addition of the solvent and mild agitation, the mixture should transition from a heterogeneous suspension to a homogenous solution, accompanied by a distinct color shift indicating precatalyst activation (typically to a pale/golden yellow). If the solution remains completely colorless or precipitates heavily, your base may be compromised by moisture, preventing the generation of the active L-Pd(0) species.

  • Heating & Kinetic Monitoring: Seal the tube, remove it from the glovebox, and heat to 85 °C in a pre-heated oil bath.

    • Diagnostic Check: After 2 hours, withdraw a 20 μL aliquot under a positive nitrogen stream. Quench with water, extract with EtOAc, and analyze via GC-MS. You should observe >50% conversion. If a large peak corresponding to the reduced arene (Ar-H) is present, verify the structural integrity of your RuPhos ligand; oxidation to the phosphine oxide will cause the system to revert to β-hydride elimination pathways ([4]).

  • Completion & Workup: After 12–24 hours, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography. Pro-tip: Use a DCM/MeOH gradient with 1% Et₃N to prevent streaking of the basic piperazine product on silica gel.

Section 4: Mechanistic Workflow

The following diagram maps the catalytic cycle, explicitly highlighting where the steric and electronic penalties of (2R,5S)-2,5-bis(fluoromethyl)piperazine occur, and how the RuPhos ligand forces the reaction forward.

G A L-Pd(0) Active Species (RuPhos-bound) B Oxidative Addition (Aryl Halide) A->B C L-Pd(II)(Ar)(X) Complex B->C D Amine Coordination & Deprotonation C->D E Steric Clash & -I Effect (2,5-bis(fluoromethyl)piperazine) D->E High Activation Barrier F L-Pd(II)(Ar)(Amido) Complex E->F Base-Assisted G Reductive Elimination (Accelerated by RuPhos) F->G Favorable Geometry I β-Hydride Elimination (Dehalogenation Byproduct) F->I Suppressed Pathway G->A Catalyst Regeneration H Cross-Coupled Product G->H

Catalytic cycle highlighting the steric clash zone and RuPhos-accelerated reductive elimination.

Section 5: References
  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. National Institutes of Health (NIH) / JACS.[Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science.[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.[Link]

Sources

Improving the solubility of (2R,5S)-2,5-bis(fluoromethyl)piperazine in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with (2R,5S)-2,5-bis(fluoromethyl)piperazine .

Fluorination of the piperazine pharmacophore is a powerful strategy to increase metabolic stability and lipophilicity. However, the introduction of geminal or vicinal fluorine atoms fundamentally alters the molecule's physicochemical properties. The strong inductive electron withdrawal drastically reduces amine basicity (pKa), while the stereospecific (2R,5S) configuration promotes a highly symmetric crystal lattice[1][2][3]. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome these solubility barriers in organic solvents.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my free-base (2R,5S)-2,5-bis(fluoromethyl)piperazine poorly soluble in standard non-polar solvents like hexane or toluene, despite being a free amine? Application Scientist Insight: While fluorination generally increases lipophilicity (LogP), solubility is a battle between solvation energy and crystal lattice energy. The (2R,5S) stereochemistry allows the molecule to adopt a highly symmetrical chair conformation where both fluoromethyl groups occupy equatorial positions. This symmetry creates a highly stable crystalline lattice. Non-polar solvents lack the polar ( δp​ ) and hydrogen-bonding ( δh​ ) forces required to break these strong intermolecular interactions[4][5]. Actionable Fix: Shift to moderately polar, aprotic solvents (e.g., Dichloromethane, Ethyl Acetate) or use Hansen Solubility Parameters (HSP) to design a binary solvent blend.

Q2: How does fluorination affect the pKa, and why does my salt formation keep failing or precipitating as a mixed free-base? Application Scientist Insight: The strong electron-withdrawing inductive effect of fluorine pulls electron density away from the amine lone pairs. A single fluorine atom in the β -position to an aliphatic amine decreases its pKa by approximately 1.7 to 2.0 units[3]. While unsubstituted piperazine has pKa values of ~9.8 and ~5.6[6], the bis(fluoromethyl) derivative is a significantly weaker base[1][2]. Actionable Fix: Weak organic acids (like acetic or citric acid) will not fully protonate this diamine, leading to disproportionation and poor solubility. You must use stronger acids (e.g., Methanesulfonic acid, HCl) to ensure complete ionization and stable salt formation[7].

Q3: I am experiencing "oiling out" (liquid-liquid phase separation) instead of crystallization when cooling my solvent mixture. How do I fix this? Application Scientist Insight: "Oiling out" occurs when the solute separates as a supersaturated, impurity-rich liquid phase because the mixture reaches its cloud point before its crystallization boundary[7]. Fluorinated piperazines are highly prone to this in mixed solvent systems (e.g., DCM/Hexane) due to sharp solubility cliffs. Actionable Fix: Prevent this by flattening the supersaturation curve. Increase the volume of the "good" solvent slightly, cool the solution at an extremely slow rate, and introduce a seed crystal just above the oiling-out temperature to bypass the nucleation barrier[7].

Q4: Can I temporarily modify the molecule to improve solubility during a multi-step synthesis? Application Scientist Insight: Yes. If the free amine or salt forms remain intractable, installing lipophilic protecting groups (e.g., Boc, Cbz) on the piperazine nitrogens will disrupt the hydrogen-bonding network. This drastically lowers the melting point and lattice energy, rendering the intermediate highly soluble in almost all organic solvents.

Part 2: Mechanistic Workflows & Visualizations

Workflow Issue Issue: Poor Solubility or Oiling Out Assess Assess Molecular State Issue->Assess FreeBase Free Base Form Assess->FreeBase SaltForm Salt Form Assess->SaltForm HSP Apply HSP Matching (Increase δp/δh) FreeBase->HSP Solvation Protect Boc/Cbz Protection (Disrupts Lattice) FreeBase->Protect Synthesis StrongAcid Use Stronger Acid (Overcome low pKa) SaltForm->StrongAcid Incomplete Ionization Seed Slow Cooling & Seeding (Fixes Oiling) SaltForm->Seed Phase Separation

Workflow for troubleshooting piperazine solubility and phase separation issues.

Mechanism F_Subst (2R,5S)-bis(fluoromethyl) Substitution Inductive Strong Inductive Electron Withdrawal F_Subst->Inductive Symmetry C2 Symmetric Chair Conformation F_Subst->Symmetry pKa_Drop Drastic pKa Reduction (-1.7 to -2.0 per F) Inductive->pKa_Drop Lattice High Crystal Lattice Energy Symmetry->Lattice Sol_Prob Solubility Challenges in Organic Solvents pKa_Drop->Sol_Prob Weak salt formation Lattice->Sol_Prob High solvation barrier

Mechanistic impact of fluoromethyl substitution on piperazine physicochemical properties.

Part 3: Quantitative Data Presentation

Table 1: Physicochemical Property Comparison Understanding the baseline shift in properties is essential for predicting solubility behavior[3][6].

PropertyUnsubstituted Piperazine(2R,5S)-2,5-bis(fluoromethyl)piperazineImpact on Solubility & Handling
pKa1 (Amine 1) ~9.8~6.0 - 6.4 (Estimated)Requires stronger acids for stable salt formation.
pKa2 (Amine 2) ~5.6~2.0 - 2.5 (Estimated)Dication formation is highly difficult in standard solvents.
Lipophilicity (LogP) -1.17> 0.5 (Estimated)Increased affinity for organic phases, offset by lattice energy.
Hydrogen Bonding Strong Donor/AcceptorAttenuated Donor/AcceptorAlters Hansen Solubility Parameter ( δh​ ) requirements.

Table 2: Hansen Solubility Parameters (HSP) Reference for Solvent Screening HSP breaks down solvation energy into dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) forces, providing a mathematical framework to predict solvent compatibility[4][8].

Solvent δd​ (Dispersion) δp​ (Polar) δh​ (H-Bonding)Suitability for Fluorinated Piperazines
Hexane 14.90.00.0Poor (Fails to break crystal lattice energy)
Toluene 18.01.42.0Poor to Moderate
Dichloromethane (DCM) 18.26.36.1Excellent (Balances polarity and dispersion forces)
Ethyl Acetate 15.85.37.2Good (Acts as a strong H-bond acceptor)
Methanol 15.112.322.3Excellent for Salts ; Moderate for Free Base

Part 4: Experimental Protocols

Protocol 1: Systematic Solvent Screening using HSP

Causality: By systematically testing solvents across different HSP spheres, you can mathematically pinpoint the exact solvation energy required to break the (2R,5S) crystal lattice.

  • Selection: Select a diverse panel of solvents covering a wide range of δd​ , δp​ , and δh​ parameters (e.g., Toluene, THF, DCM, EtOAc, Acetonitrile, Methanol).

  • Preparation: Weigh exactly 10.0 mg of (2R,5S)-2,5-bis(fluoromethyl)piperazine into a series of 2 mL clear glass HPLC vials.

  • Addition: Add 100 µL of the respective solvent to each vial to target a concentration of 100 mg/mL.

  • Agitation: Sonicate the vials for 5 minutes at 25°C.

  • Self-Validating Step (Optical Check): Visually inspect for complete dissolution. To confirm true solubility (and rule out a colloidal suspension), shine a laser pointer through the vial. If the laser beam path is visible in the liquid (Tyndall effect), the compound is suspended, not dissolved. The solution must be optically invisible to the laser.

  • Iteration: If the compound is insoluble in pure solvents, mix 50:50 ratios of the two best-performing solvents to target the specific HSP sphere of the compound.

Protocol 2: Overcoming "Oiling Out" via Controlled Anti-Solvent Crystallization

Causality: Oiling out happens when the cooling trajectory hits the liquid-liquid binodal curve. This protocol forces the system into the metastable zone, allowing solid nucleation to outcompete phase separation[7].

  • Dissolution: Dissolve the compound in a minimal volume of a "good" solvent (e.g., DCM) at 40°C.

  • Polish Filtration: Pass the warm solution through a 0.22 µm PTFE syringe filter into a clean vial to remove heterogeneous nucleation sites (dust/impurities).

  • Anti-Solvent Titration: Slowly add an anti-solvent (e.g., Heptane) dropwise while maintaining the temperature at 40°C until the solution becomes faintly turbid.

  • Self-Validating Step (Metastable Zone Entry): Add just enough "good" solvent (1-2 drops) to clear the turbidity. The solution must be perfectly clear at this elevated temperature to ensure you are safely within the metastable zone.

  • Seeding: Introduce 1-2 mg of pure crystalline (2R,5S)-2,5-bis(fluoromethyl)piperazine to act as a nucleation template.

  • Controlled Cooling: Cool the mixture at a strictly controlled rate of 0.1 °C/min down to 5°C to allow the lattice to organize without phase separation.

Part 5: References

  • [1] Title: Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles Source: acs.org URL:

  • [4] Title: HSP Basics | Practical Solubility Science - Prof Steven Abbott Source: stevenabbott.co.uk URL:

  • [7] Title: Technical Support Center: Overcoming Solubility Challenges with Piperazine Salts in Organic Solvents Source: benchchem.com URL:

  • [2] Title: Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles Source: acs.org URL:

  • [8] Title: Machine learning analysis of pharmaceutical cocrystals solubility parameters in enhancing the drug properties for advanced pharmaceutical manufacturing Source: nih.gov URL:

  • [5] Title: Solid-liquid equilibrium of 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethenone in twelve mono-solvents: Solubility determination, Hansen solubility parameter and thermodynamic analysis Source: researchgate.net URL:

  • [3] Title: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors Source: researchgate.net URL:

  • [6] Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K Source: acs.org URL:

Sources

Validation & Comparative

Comparative Guide to Metabolic Stability: (2R,5S)-2,5-bis(fluoromethyl)piperazine vs. Non-Fluorinated Piperazine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of optimizing pharmacokinetic (PK) profiles without compromising target affinity. The piperazine ring is a privileged scaffold found in numerous CNS agents, anti-infectives, and oncology drugs[1]. However, its high basicity and electron-rich nitrogen atoms make it a prime target for rapid cytochrome P450 (CYP450)-mediated metabolism.

This guide objectively compares the metabolic stability of the standard non-fluorinated piperazine core against the strategically engineered (2R,5S)-2,5-bis(fluoromethyl)piperazine . By synthesizing physical organic chemistry principles with self-validating experimental workflows, we will explore why and how this specific fluorination pattern rescues high-clearance liabilities.

Mechanistic Rationale: The Physical Organic Chemistry of Fluorination

To understand the causality behind experimental outcomes, we must first examine the molecular vulnerabilities of the standard piperazine ring.

The Liability of Non-Fluorinated Piperazine

In a standard piperazine ring, the nitrogen lone pairs are highly accessible. This high electron density (characterized by a high Highest Occupied Molecular Orbital, or HOMO, energy) facilitates rapid CYP450-mediated oxidation[2]. The primary metabolic pathways include α -carbon hydroxylation (leading to ring opening) and N-dealkylation[3].

The (2R,5S)-2,5-bis(fluoromethyl)piperazine Advantage

Replacing hydrogen atoms with fluoromethyl groups at the 2 and 5 positions in a trans-(2R,5S) configuration fundamentally alters the physicochemical profile of the scaffold through three synergistic mechanisms:

  • Inductive Electron Withdrawal (-I Effect): Fluorine is highly electronegative. The fluoromethyl groups pull electron density away from the adjacent nitrogen atoms, significantly lowering the HOMO energy. This makes the nitrogen lone pairs less susceptible to single-electron transfer or hydrogen atom abstraction by CYP enzymes[2].

  • pKa Modulation & Enzyme Affinity: The basicity of the piperazine nitrogens is drastically reduced. Because monofluorination and fluoroalkylation perturb the Ka​ (enzyme-substrate association constant), the molecule experiences weaker binding affinity to the active sites of metabolizing enzymes, directly reducing clearance rates[2].

  • Steric Shielding: The (2R,5S) stereochemistry ensures that the fluoromethyl groups adopt an energetically favorable conformation that sterically blocks CYP450 access to the vulnerable α -C-H bonds without introducing excessive ring strain[3].

MetabolicLogic cluster_0 Non-Fluorinated Piperazine cluster_1 (2R,5S)-2,5-bis(fluoromethyl)piperazine A1 Unshielded N-Atoms High pKa (~9.8) A2 CYP450 Binding (High Affinity) A1->A2 A3 Rapid Oxidation (alpha-C Hydroxylation) A2->A3 A4 High Clearance (Short t1/2) A3->A4 B1 Fluoromethyl Shielding Lower pKa (~7.0) B2 Reduced CYP450 Affinity (Lowered HOMO) B1->B2 B3 Oxidation Resistance (Blocked Soft Spots) B2->B3 B4 High Stability (Long t1/2) B3->B4

Caption: Logical relationship between fluorination and CYP450-mediated clearance.

Quantitative Data Comparison

While absolute clearance values depend on the full molecular structure (i.e., the specific drug appended to the piperazine core), the isolated impact of the scaffold swap is highly predictable. The table below summarizes the representative shifts in physicochemical and pharmacokinetic parameters when transitioning from a non-fluorinated to a bis(fluoromethyl) scaffold based on established structure-metabolism relationships[3],[2].

ParameterNon-Fluorinated Piperazine Core(2R,5S)-2,5-bis(fluoromethyl)piperazine Core
Nitrogen pKa (approx.) ~ 9.8 (Highly basic)~ 6.5 – 7.5 (Attenuated basicity)
HOMO Energy Higher (Prone to oxidation)Lowered via strong -I effect
Primary Metabolic Liability α -carbon hydroxylation, N-dealkylationSignificantly hindered
Representative HLM t1/2​ < 15 min (Rapidly cleared)> 60 min (Metabolically stable)
Enzyme-Substrate Affinity ( Ka​ ) HighReduced
Aqueous Solubility HighPotentially reduced (requires monitoring)

Note: While fluorination brilliantly rescues metabolic stability, it can sometimes lead to reduced aqueous solubility due to increased lipophilicity and altered crystal packing. This trade-off must be actively managed during lead optimization[3].

Self-Validating Experimental Protocol: Microsomal Stability Assay

To empirically prove the stability of the (2R,5S)-2,5-bis(fluoromethyl)piperazine core, we employ an in vitro Human Liver Microsome (HLM) assay. As an application scientist, I stress that an assay is only as reliable as its controls. The following protocol is designed as a self-validating system to ensure data integrity.

Materials
  • Human Liver Microsomes (HLM, pooled, 20 mg/mL)

  • NADPH regenerating system (Solution A + Solution B)

  • 0.1 M Potassium Phosphate buffer (pH 7.4)

  • Test compounds (10 mM stock in DMSO)

  • Ice-cold Acetonitrile (ACN) containing an analytical internal standard (IS)

Step-by-Step Methodology & Causality

Step 1: Matrix Preparation

  • Action: Dilute HLM in 0.1 M phosphate buffer to a final working concentration of 0.5 mg/mL protein.

  • Causality: A concentration of 0.5 mg/mL ensures linear enzyme kinetics. Higher concentrations can lead to non-specific protein binding, which artificially masks clearance and skews the CLint​ calculation.

Step 2: Compound Spiking & Pre-Incubation

  • Action: Add the test compound to achieve a 1 µM final concentration, ensuring the final DMSO concentration remains 0.1%. Pre-incubate the mixture at 37°C for 5 minutes.

  • Causality: Keeping DMSO below 0.1% is critical to prevent solvent-mediated inhibition of CYP450 enzymes. Pre-incubation ensures the system reaches physiological temperature before the reaction begins.

Step 3: Reaction Initiation & Time-Course Sampling

  • Action: Initiate the reaction by adding the NADPH regenerating system. At defined time points (0, 5, 15, 30, 60 minutes), extract a 50 µL aliquot.

  • Causality: NADPH is the obligate electron donor for CYP450 monooxygenases. Without it, the catalytic cycle cannot proceed.

Step 4: Quenching & Protein Precipitation

  • Action: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold ACN containing the IS.

  • Causality: The 3:1 ratio of organic solvent instantly denatures the CYP enzymes, halting metabolism at the exact time point, while simultaneously precipitating proteins to yield a clean supernatant for LC-MS/MS injection.

Step 5: Control Validation (The Self-Validating Step)

  • Action: Run a parallel minus-NADPH control (buffer replacing NADPH) and a positive control (e.g., Verapamil or Testosterone).

  • Causality: The minus-NADPH control proves that any observed compound depletion is strictly CYP-mediated and not due to chemical instability[3]. The positive control validates the enzymatic viability of the specific HLM batch.

AssayWorkflow Start Compound + HLM Matrix Control1 Negative Control (No NADPH) Start->Control1 Control2 Positive Control (Verapamil) Start->Control2 Incubation Pre-incubation (37°C, 5 min) Start->Incubation Control1->Incubation Control2->Incubation Reaction Initiate via NADPH (0, 5, 15, 30, 60 min) Incubation->Reaction Quench Quench with ACN + Internal Standard Reaction->Quench Analysis LC-MS/MS Quantification Quench->Analysis Output Calculate CL_int & Half-life Analysis->Output

Caption: Self-validating human liver microsome (HLM) assay workflow.

Conclusion

The transition from a standard piperazine to a (2R,5S)-2,5-bis(fluoromethyl)piperazine scaffold is a masterclass in applied physical organic chemistry. By leveraging the inductive electron withdrawal of fluorine and the steric shielding of the (2R,5S) configuration, researchers can systematically dial out CYP450-mediated metabolic liabilities. When validated through rigorous, well-controlled microsomal stability assays, this structural modification consistently demonstrates superior half-lives and reduced intrinsic clearance, making it an invaluable tool in modern drug development.

Sources

A Researcher's Guide to Lipophilicity (LogP): A Comparative Analysis of Fluorinated vs. Non-Fluorinated Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of Lipophilicity in Drug Design

In the intricate process of drug discovery and development, a molecule's physicochemical properties are paramount to its ultimate success as a therapeutic agent. Among these, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2][3] This property, quantitatively expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, governs a compound's ability to traverse biological membranes, bind to target receptors, and avoid undesirable metabolic pathways.[2][4] An optimal lipophilicity profile is a delicate balance; while sufficient lipophilicity is required for membrane permeation and target engagement, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[3][]

The piperazine ring is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaffold" due to its versatile physicochemical and structural properties.[6][7][8] Its two nitrogen atoms provide handles for synthetic modification, allowing chemists to fine-tune properties like basicity, solubility, and, crucially, lipophilicity to optimize both pharmacokinetic and pharmacodynamic outcomes.[6][8] This guide provides a comparative analysis of how fluorination—a common strategy in medicinal chemistry—impacts the lipophilicity of piperazine derivatives. We will explore the underlying electronic principles, present supporting data, and provide a detailed experimental protocol for accurately determining LogP in a drug discovery setting.

The Impact of Fluorine Substitution on Lipophilicity

The introduction of fluorine into a drug candidate is a strategic move to modulate its properties.[9][10][11] While often simplistically assumed to always increase lipophilicity, the effect of fluorine is complex and highly context-dependent.[12][13] It is influenced by the number of fluorine atoms, their position, and the overall electronic environment of the molecule.

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. When attached to an aromatic ring, this effect can significantly alter the molecule's electronic distribution, which in turn affects its interaction with water and lipid environments.[12][14] Generally, replacing a hydrogen atom on an aromatic ring with a fluorine atom leads to an increase in lipophilicity.[12] However, the magnitude of this change is not always predictable and can be influenced by other substituents. For instance, the presence of strong hydrogen-bond acceptors or donors elsewhere in the molecule can lead to nuanced and sometimes counterintuitive shifts in LogP upon fluorination.[12]

In aliphatic chains, the effect is even more complex. A single fluorine substitution may have a minimal effect or even slightly decrease lipophilicity, while di- and trifluorination (e.g., a -CF3 group) almost invariably leads to a significant increase in LogP.[15][16] This is attributed to the creation of a larger, more hydrophobic surface area and the masking of underlying polarity.

Below is a table of illustrative LogP values for a hypothetical N-arylpiperazine scaffold, demonstrating the general trends observed upon fluorination. These values are based on principles reported in the literature.

Compound Structure (R-Group on Phenyl Ring)R-GroupPredicted LogPRationale for LogP Change
-H (Parent)2.50Baseline lipophilicity of the core scaffold.
4-F2.85Single aromatic fluorine substitution generally increases LogP due to its hydrophobic nature outweighing electronic effects on solvation.[12]
4-CF33.40The trifluoromethyl group is a strong lipophilicity enhancer, significantly increasing the hydrophobic surface area.[13]
3,5-F23.15Multiple fluorine substitutions have a cumulative effect, further increasing lipophilicity.
4-CH2CH2F2.65Terminal monofluorination on an alkyl chain can have a modest effect, sometimes slightly decreasing lipophilicity compared to the parent alkyl due to polarity effects.[15]

Visualizing the Influence of Fluorine

The primary mechanism by which aromatic fluorine substitution impacts lipophilicity is through its profound inductive effect. This alters the electron density of the entire aromatic system and, by extension, the piperazine moiety.

G cluster_0 Non-Fluorinated System cluster_1 Fluorinated System Aryl_H Aryl Ring (C₆H₅) Normal Electron Density Piperazine_H Piperazine Ring Standard Basicity (pKa) Aryl_H->Piperazine_H Electronic Interaction Aryl_F Aryl Ring (C₆H₄F) Electron Density Withdrawn by F Inductive Effect (-I) Piperazine_F Piperazine Ring Reduced Basicity (↓pKa) Aryl_F->Piperazine_F Propagated Effect Impact Overall Molecular Impact Piperazine_F->Impact Fluorine F Fluorine->Aryl_F Strong σ-Withdrawal Lipophilicity Increased Lipophilicity (↑LogP) Reduced H-Bonding Potential Impact->Lipophilicity Leads to

Caption: Electronic effects of aromatic fluorination on a piperazine derivative.

Experimental Determination of Lipophilicity: A High-Throughput HPLC-Based Protocol

While the classic "shake-flask" method is considered the gold standard for LogP determination, it is labor-intensive and not amenable to the high-throughput needs of modern drug discovery.[17][18][19] Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid, reliable, and automated alternative for estimating LogP values.[20][21][22]

Causality Behind the Method: The principle of this method is that a compound's retention time on a nonpolar stationary phase (like C18) is proportional to its lipophilicity.[20] By calibrating the system with a set of standards with known LogP values, we can establish a linear relationship between the logarithm of the retention factor (log k) and LogP, allowing for the accurate estimation of LogP for unknown compounds.

Step-by-Step Protocol
  • Preparation of Standards and Mobile Phase:

    • Rationale: A diverse set of calibration standards spanning a wide LogP range (-1 to 6) is crucial for generating a robust calibration curve. The mobile phase composition is chosen to ensure good peak shape and reasonable retention times for all compounds.

    • Action:

      • Prepare 1 mg/mL stock solutions of 5-7 calibration standards (e.g., Uracil, Toluene, Naphthalene, Biphenyl) in acetonitrile.

      • Prepare the aqueous mobile phase (Phase A): Phosphate-buffered saline (PBS) at pH 7.4.

      • Prepare the organic mobile phase (Phase B): Acetonitrile.

  • HPLC System Setup:

    • Rationale: A C18 column is the standard choice for its hydrophobicity, mimicking a lipid environment. A gradient elution is used to efficiently elute compounds with a wide range of lipophilicities in a single run.

    • Action:

      • Column: C18, 4.6 x 50 mm, 5 µm particle size.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 40 °C.

      • Injection Volume: 5 µL.

      • Detection: UV at 254 nm.

      • Gradient: 5% B to 95% B over 10 minutes.

  • Determination of Dead Time (t₀):

    • Rationale: The dead time is the time it takes for an unretained compound to pass through the column. It is essential for calculating the retention factor (k). Uracil or sodium nitrate are commonly used as they have minimal interaction with the stationary phase.

    • Action: Inject a sample of Uracil and record its retention time. This is your t₀.

  • Calibration Run:

    • Rationale: This step establishes the fundamental relationship between retention and lipophilicity for your specific HPLC system.

    • Action:

      • Inject each calibration standard individually and record its retention time (tᵣ).

      • Calculate the retention factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀ .

      • Calculate log k for each standard.

      • Plot the known LogP values of the standards (Y-axis) against their calculated log k values (X-axis).

      • Perform a linear regression to obtain the equation of the line (y = mx + c ) and the correlation coefficient (R²). An R² > 0.98 indicates a reliable calibration.

  • Analysis of Piperazine Derivatives:

    • Rationale: Once the system is calibrated, the LogP of the test compounds can be determined under identical conditions.

    • Action:

      • Prepare 1 mg/mL solutions of your fluorinated and non-fluorinated piperazine derivatives in acetonitrile.

      • Inject each sample and record its retention time (tᵣ).

      • Calculate k and then log k for each derivative using the same t₀ from Step 3.

      • Use the calibration equation from Step 4 to calculate the LogP for each derivative: LogP = m(log k) + c .

Workflow Visualization

G A 1. Preparation - Mobile Phases (A & B) - Calibration Standards - Test Compounds B 2. HPLC Setup - Install C18 Column - Set Gradient Method A->B G 7. Analyze Test Compounds - Inject Piperazine Derivatives A->G C 3. Determine Dead Time (t₀) - Inject Uracil B->C D 4. Calibrate System - Inject Standards - Record Retention Times (tᵣ) C->D H 8. Calculate log k for Test Compounds C->H E 5. Calculate log k k = (tᵣ - t₀) / t₀ D->E F 6. Generate Calibration Curve - Plot LogP vs. log k - Linear Regression (R² > 0.98) E->F I 9. Determine Experimental LogP - Use Calibration Equation F->I G->H H->I

Caption: Experimental workflow for HPLC-based LogP determination.

Conclusion and Expert Opinion

The strategic fluorination of piperazine derivatives is a powerful tool for modulating lipophilicity, a key parameter in optimizing a compound's ADME profile. As we have seen, the impact of fluorine is not a simple, additive effect but a nuanced interplay of electronics and topology.[12][13] While general trends show that aromatic fluorination and polyfluorination of alkyl groups increase LogP, the precise outcome must be empirically determined.

High-throughput methods like RP-HPLC provide an invaluable resource for rapidly assessing the lipophilicity of a series of analogs, enabling medicinal chemists to build robust structure-lipophilicity relationships early in the discovery process.[2][18] This data-driven approach, which moves beyond simple in-silico predictions that can sometimes be inaccurate, is essential for guiding lead optimization.[21][23] By understanding and experimentally verifying the effects of fluorination, researchers can more effectively navigate the complex multidimensional space of drug design, ultimately increasing the probability of identifying safe and efficacious clinical candidates.

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A Comparative Guide to the Mass Fragmentation Patterns of Fluoro-methyl Piperazine Stereoisomers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of chiral molecules is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The piperazine moiety is a prevalent scaffold in a multitude of pharmaceuticals, and the introduction of fluorine-containing substituents, such as a fluoromethyl group, is a common strategy to modulate pharmacokinetic and pharmacodynamic properties.[1] When such substitutions create a stereocenter, the resulting enantiomers can exhibit markedly different biological activities.[1] Consequently, the ability to differentiate between these stereoisomers is of paramount importance.

This guide provides an in-depth technical comparison of the mass fragmentation patterns of fluoromethyl piperazine stereoisomers. While mass spectrometry (MS) is a cornerstone of molecular analysis, it is often considered "chiral-blind" under standard conditions. However, subtle yet significant differences in fragmentation can be observed, and advanced MS techniques offer definitive differentiation. This document will explore the theoretical underpinnings of these differences, provide a robust experimental framework for their investigation, and discuss cutting-edge methodologies for unambiguous stereoisomer resolution.

The Principle of Stereoisomer Differentiation by Mass Spectrometry

Stereoisomers, by definition, possess the same mass and connectivity, leading to identical mass-to-charge ratios (m/z) for their molecular ions. Under collision-induced dissociation (CID), they often produce the same set of fragment ions. Differentiation, therefore, typically relies on observing statistically significant differences in the relative abundances of these fragment ions. These variations arise from subtle differences in the ground-state energies of the diastereomeric transition states leading to fragmentation. The three-dimensional arrangement of atoms in one stereoisomer may favor a particular fragmentation pathway, making it more kinetically favorable and thus resulting in a more abundant corresponding fragment ion compared to the other stereoisomer.

Predicted Mass Fragmentation Pathways of Fluoro-methyl Piperazine

Let us consider a generic N-aryl-N'-fluoromethyl piperazine structure for our theoretical analysis. The fragmentation of such a molecule under positive-ion electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) is expected to be dominated by cleavages of the piperazine ring, a well-documented fragmentation behavior for this class of compounds.[2]

The primary fragmentation pathways are anticipated to be:

  • Cleavage of the Piperazine Ring: The piperazine ring is susceptible to ring-opening reactions, leading to a series of characteristic fragment ions. The most common cleavages occur at the C-N bonds.

  • Loss of the Fluoro-methyl Group: The bond between the piperazine nitrogen and the fluoromethyl group can cleave, resulting in the loss of a CH2F radical.

  • Fragmentation of the Aryl Substituent: Depending on the nature of the aryl group, further fragmentation can occur.

Below is a diagram illustrating the predicted fragmentation pathways.

G M [M+H]+ (N-Aryl-N'-fluoromethyl piperazine) F1 Loss of CH2F (m/z = M - 33) M->F1 C-N Bond Cleavage F2 Piperazine Ring Opening (e.g., m/z = 57, 70) M->F2 Ring Cleavage F3 Aryl Fragment Ion M->F3 N-Aryl Bond Cleavage F4 Fluoromethylpiperazine Fragment M->F4 N-Aryl Bond Cleavage G cluster_0 Chromatography cluster_1 Mass Spectrometry cluster_2 Data Analysis A Inject Mixture B Chiral HPLC Separation A->B C Separated Stereoisomers B->C D ESI Source C->D E MS1: Isolate [M+H]+ D->E F MS2: Collision-Induced Dissociation (CID) E->F G Fragment Ion Detection F->G H Compare MS/MS Spectra G->H I Analyze Fragment Ion Ratios H->I G A Ion Source (ESI) B Ion Mobility Cell (Separation by Shape/Size) A->B Ion Injection C Mass Analyzer (Separation by m/z) B->C Mobility-Separated Ions D Detector C->D Mass-Analyzed Ions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.